CID 78060768
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78060768 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 78060768 typically involves a series of organic reactions that are carefully controlled to ensure the desired product is obtained. Common synthetic routes may include:
Step 1 Formation of Intermediate: - This step often involves the reaction of starting materials under specific conditions such as temperature, pressure, and the presence of catalysts.
Step 2 Conversion to Target Compound: - The intermediate is then converted to this compound through additional reactions, which may include oxidation, reduction, or substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Common industrial methods include:
Batch Processing: - Where reactions are carried out in large batches with careful monitoring of reaction parameters.
Continuous Flow Processing: - Where reactants are continuously fed into a reactor and products are continuously removed, allowing for more efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
CID 78060768 can undergo various types of chemical reactions, including:
Oxidation: - Where the compound gains oxygen or loses hydrogen.
Reduction: - Where the compound gains hydrogen or loses oxygen.
Substitution: - Where one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidizing Agents: - Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: - Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: - Such as palladium on carbon or platinum for facilitating various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Wissenschaftliche Forschungsanwendungen
CID 78060768 has a wide range of applications in scientific research, including:
Chemistry: - Used as a reagent or intermediate in the synthesis of other compounds.
Biology: - Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: - Investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: - Used in the production of various materials and chemicals, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of CID 78060768 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Eigenschaften
Molekularformel |
C13H18ClOSi |
---|---|
Molekulargewicht |
253.82 g/mol |
InChI |
InChI=1S/C13H18ClOSi/c14-11-16(13-8-2-1-3-9-13)15-10-12-6-4-5-7-12/h1-3,8-9,12H,4-7,10-11H2 |
InChI-Schlüssel |
DRFVKAGSCIFDKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CO[Si](CCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.